molecular formula C16H20N2O2 B3981795 1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

Cat. No. B3981795
M. Wt: 272.34 g/mol
InChI Key: NZNWXLBCYUWQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as AMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, this compound has been used as a plant growth regulator to increase crop yield. In material science, this compound has been used as a surfactant to improve the stability and performance of emulsions.

Mechanism of Action

The mechanism of action of 1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is not fully understood. However, it is known that this compound acts as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also has an effect on the immune system, modulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of symptoms in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 1-(2-allylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of this compound as a plant growth regulator and surfactant in material science is an area of potential future research.

properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-6-14-7-4-5-8-16(14)20-12-15(19)11-18-10-9-17-13(18)2/h3-5,7-10,15,19H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNWXLBCYUWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(COC2=CC=CC=C2CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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